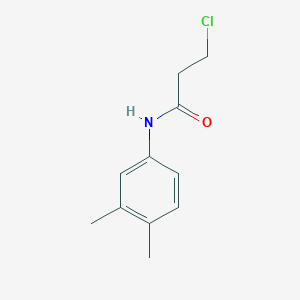

3-Chloro-n-(3,4-dimethylphenyl)propanamide

Descripción

The exact mass of the compound 3-Chloro-n-(3,4-dimethylphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-n-(3,4-dimethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-n-(3,4-dimethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-N-(3,4-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGGKYKFPNAESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280505 | |

| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-25-3 | |

| Record name | 5446-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide

This guide provides a comprehensive overview of the synthetic pathway for 3-Chloro-n-(3,4-dimethylphenyl)propanamide, a molecule of interest in the fields of agrochemical and pharmaceutical research. By leveraging established principles of organic chemistry and drawing parallels from the synthesis of structurally related compounds, this document offers a robust framework for its preparation and purification.

Introduction: The Significance of N-Aryl Amides

N-aryl amides are a cornerstone of modern chemical synthesis, with their structural motifs present in a vast array of biologically active compounds.[1] Their applications span from pharmaceuticals to agrochemicals, where the specific substitution patterns on the aryl ring and the amide chain play a crucial role in determining their biological efficacy. The title compound, 3-Chloro-n-(3,4-dimethylphenyl)propanamide, belongs to the class of N-aryl-3-chloropropanamides, which have been investigated for various biological activities, including herbicidal properties.[2] The synthesis of this specific molecule, while not extensively documented in dedicated literature, can be reliably achieved through a well-understood and versatile chemical transformation.

This guide will detail the primary synthetic route, elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

The Core Synthesis Pathway: Acylation of 3,4-Dimethylaniline

The most direct and efficient method for the synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide is the nucleophilic acyl substitution reaction between 3,4-dimethylaniline and 3-chloropropionyl chloride. This reaction is a classic example of amide bond formation, a fundamental transformation in organic synthesis.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline at the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a suitable base, typically a tertiary amine like triethylamine, to prevent the protonation of the starting aniline and drive the reaction to completion.

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous N-aryl-3-chloropropanamides and is optimized for laboratory-scale preparation.[3][4]

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 10.0 g | 82.5 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 11.5 g (8.8 mL) | 90.8 |

| Triethylamine | C₆H₁₅N | 101.19 | 12.5 mL | 90.8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dimethylaniline (10.0 g, 82.5 mmol) and triethylamine (12.5 mL, 90.8 mmol) in 150 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (11.5 g, 90.8 mmol) in 50 mL of anhydrous dichloromethane to the stirred aniline solution over a period of 30-45 minutes, maintaining the temperature below 10 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-Chloro-n-(3,4-dimethylphenyl)propanamide as a solid.

-

Causality and Experimental Choices

-

Choice of Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting materials and the product, while the byproduct, triethylammonium chloride, is largely insoluble, which can help drive the reaction forward.

-

Temperature Control: The initial cooling to 0-5 °C is crucial to control the exothermic nature of the acylation reaction. Uncontrolled temperature rise can lead to the formation of side products.

-

Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl produced. This is essential because the free HCl would protonate the unreacted 3,4-dimethylaniline, rendering it non-nucleophilic and halting the reaction.

-

Workup Procedure: The series of washes in the workup is designed to remove unreacted starting materials and byproducts. The HCl wash removes any remaining triethylamine and unreacted aniline. The sodium bicarbonate wash neutralizes any residual acid. The brine wash helps to break any emulsions and remove water from the organic layer.

Characterization and Physicochemical Properties

| Property | Predicted Value/Range |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in most organic solvents (DCM, ethyl acetate, acetone), sparingly soluble in water. |

Characterization of the synthesized product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Potential Applications and Future Directions

Given that structurally related N-aryl amides exhibit herbicidal activity, it is plausible that 3-Chloro-n-(3,4-dimethylphenyl)propanamide could be investigated as a potential agrochemical.[2] The presence of the chloroalkyl chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the phenyl ring and modifications of the chloro-propyl chain on the compound's biological activity.

Caption: Proposed Research and Development Workflow.

Conclusion

The synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide is a straightforward yet important transformation that can be accomplished with high efficiency through the acylation of 3,4-dimethylaniline. This guide provides a robust and scientifically grounded protocol for its preparation, drawing upon established methodologies for similar compounds. The potential for this molecule and its derivatives in agrochemical and pharmaceutical applications warrants further investigation, making the synthetic pathway outlined herein a valuable tool for researchers in these fields.

References

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E, E66, o1559-o1560. [Link]

-

Li, Y., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(25), 7137–7146. [Link]

-

MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ChemSrc. (n.d.). 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]

-

ChemBK. (n.d.). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Retrieved from [Link]

Sources

- 1. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

physicochemical properties of "3-Chloro-n-(3,4-dimethylphenyl)propanamide"

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-n-(3,4-dimethylphenyl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Chloro-n-(3,4-dimethylphenyl)propanamide (CAS No. 5446-25-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We will explore its structural attributes, solubility, lipophilicity, thermal stability, and spectroscopic profile. The causality behind experimental choices for characterization is explained, and detailed, field-proven protocols are provided for key analytical procedures. This guide is grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness, serving as a vital resource for integrating this molecule into research and development pipelines.

Molecular Identity and Structural Characteristics

3-Chloro-n-(3,4-dimethylphenyl)propanamide is a secondary amide derivative characterized by a substituted aromatic ring. Understanding its fundamental structure is the first step in predicting its chemical behavior and interactions. The primary identifiers for this compound are cataloged below.

-

IUPAC Name: 3-chloro-N-(3,4-dimethylphenyl)propanamide

-

Molecular Formula: C₁₁H₁₄ClNO[2]

-

Synonyms: PROPANAMIDE, 3-CHLORO-N-(3,4-DIMETHYLPHENYL)-[2]

Caption: Chemical structure of 3-Chloro-n-(3,4-dimethylphenyl)propanamide.

Synthesis Context

While this guide focuses on properties, understanding the synthesis route provides context for potential impurities that could influence physicochemical measurements. The synthesis of N-substituted propanamides typically involves the nucleophilic acyl substitution between an aniline and an acyl chloride.[3] For the title compound, this involves the reaction of 3,4-dimethylaniline with 3-chloropropionyl chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Summary of Physicochemical Properties

The following table summarizes key physicochemical data for 3-Chloro-n-(3,4-dimethylphenyl)propanamide. It is critical to note that while some values are derived from database entries, others, particularly experimental ones like melting and boiling points, are often predicted or inferred from related structures in the absence of specific literature. Empirical determination is always the gold standard.

| Property | Value / Prediction | Source / Method | Significance in Drug Development |

| Molecular Weight | 211.69 g/mol | [2] | Adherence to Lipinski's Rule of Five; influences diffusion rates. |

| Melting Point (°C) | Not available. Expected to be a solid at room temperature. | Inferred from similar amides.[4] | Purity assessment, solid-state stability, formulation design. |

| Boiling Point (°C) | High; amides have elevated boiling points due to strong intermolecular forces. | General amide properties.[5] | Relevant for purification (distillation) and assessing thermal stability. |

| Hydrogen Bond Donors | 1 | [2] | Governs interactions with biological targets and water solubility. |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen and nitrogen) | [2] | Key for receptor binding and solubility characteristics. |

| LogP (o/w) | Not available. Predicted to be moderately lipophilic. | Inferred from structure. | Predicts membrane permeability and aqueous solubility.[6] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., alcohols, DMSO) and poorly soluble in water. | General amide properties.[5][7] | Crucial for formulation, bioavailability, and designing in vitro assays. |

In-Depth Analysis of Key Properties & Experimental Protocols

Lipophilicity and Solubility

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone property in drug development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6] A positive LogP value indicates a preference for a lipid (n-octanol) environment over an aqueous one, suggesting higher membrane permeability but potentially lower aqueous solubility.[8][9]

Causality in Experimental Choice: While several methods exist, the shake-flask method remains the "gold standard" for its direct and accurate measurement of partitioning, especially for LogP values in the range of -2 to 4.[6] For higher throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method.[6][10]

Caption: Workflow for the experimental determination of LogP via the shake-flask method.

Protocol 1: Shake-Flask Method for LogP Determination

This protocol describes a miniaturized, medium-throughput approach to minimize compound usage.[11]

-

Phase Preparation: Mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.

-

Sample Preparation: Prepare a stock solution of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL).

-

Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol, 1 mL of the pre-saturated aqueous buffer, and a small aliquot (e.g., 10 µL) of the compound stock solution.

-

Equilibration: Cap the vial tightly and shake on an orbital shaker at a consistent speed for at least 2 hours at room temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC with UV detection. A calibration curve should be prepared to ensure accurate quantification.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Thermal Properties

The thermal behavior of a compound provides critical insights into its purity, polymorphism, and stability. For small molecules in pharmaceutical development, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[12][13][14]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point (an endothermic event) and detect phase transitions or polymorphic forms.[14] A sharp, well-defined melting peak is often indicative of high purity.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] TGA is used to assess thermal stability and decomposition temperature. For a stable, non-hydrated compound like 3-Chloro-n-(3,4-dimethylphenyl)propanamide, one would expect to see no significant mass loss until the onset of thermal decomposition at elevated temperatures.

Expertise in Practice: When analyzing small molecules, it is crucial to use an inert atmosphere (e.g., nitrogen or argon) during TGA/DSC runs to prevent oxidative degradation, which could be misinterpreted as thermal instability.[15] Heating rates of 5-10 °C/min are typical, but slower rates can be used to resolve overlapping thermal events.[14]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

1. Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the functional groups present in a molecule. For 3-Chloro-n-(3,4-dimethylphenyl)propanamide, the key diagnostic peaks are related to the amide group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch (Amide II) | 3300 - 3500 | A sharp to moderately broad peak, characteristic of a secondary amide.[16] |

| C=O Stretch (Amide I) | 1640 - 1690 | A very strong, sharp absorption. Its position is sensitive to resonance and hydrogen bonding.[16][17] |

| C-N Stretch | 1200 - 1400 | Moderate absorption, coupled with other vibrations. |

| C-Cl Stretch | 600 - 800 | Can be weak to moderate; useful for confirming the presence of the chloroalkane moiety. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amide N-H proton, the two methyl groups, and the two methylene (-CH₂-) groups of the propanamide chain. The splitting patterns (multiplicity) will confirm the adjacency of these groups. The amide proton often appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the total number of unique carbon atoms. The carbonyl carbon of the amide group will be highly deshielded, appearing far downfield (typically 160-180 ppm).[16] The aromatic and aliphatic carbons will have characteristic chemical shifts.

3. Mass Spectrometry (MS): MS provides the exact molecular weight and valuable fragmentation data. In an electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]⁺ corresponding to the molecular weight (211.69). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺ peak that is about one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.

Conclusion

3-Chloro-n-(3,4-dimethylphenyl)propanamide is a small molecule with physicochemical properties governed by its secondary amide functionality, substituted aromatic ring, and alkyl chloride chain. Its moderate lipophilicity and capacity for hydrogen bonding suggest it will have limited aqueous solubility but good potential for membrane permeability. The experimental protocols and analytical frameworks detailed in this guide provide a robust system for the empirical validation of its properties. Accurate characterization of its solubility, thermal stability, and structure is a non-negotiable prerequisite for its successful application in research and drug development, ensuring both reproducibility of results and a deeper understanding of its potential biological interactions.

References

- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. (n.d.).

- CAS NO. 5446-25-3 | 3-Chloro-N-(3,4-dimethylphenyl)propanamide - Arctom. (n.d.).

- 3-CHLORO-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE - Chemcd. (n.d.).

- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry - ACS Publications. (2015).

- Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC - NIH. (2019).

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022).

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.).

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019).

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).

- Thermal Analysis in Practice Tips and Hints. (n.d.).

- Amides | Organic Chemistry II Class Notes - Fiveable. (n.d.).

- Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) - EvitaChem. (n.d.).

- 2.8: Thermal Analysis - Chemistry LibreTexts. (2022).

- Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.).

- 3.4: Physical Properties of Amides - Chemistry LibreTexts. (2020).

- What is the best method for detecting Amide groups in the presence of Amine groups? - ResearchGate. (2013).

- Properties of Amides - YouTube. (2019).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 3-CHLORO-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE | 5446-25-3 - Chemical Cloud Database [chemcd.com]

- 3. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mse.ucr.edu [mse.ucr.edu]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Chloro-n-(3,4-dimethylphenyl)propanamide (CAS: 5446-25-3)

Abstract: This document provides a comprehensive technical overview of 3-Chloro-n-(3,4-dimethylphenyl)propanamide, CAS number 5446-25-3. As a halogenated aromatic amide, this compound serves as a crucial intermediate and building block in synthetic organic chemistry. Its utility stems from the presence of two key functional groups: a reactive chloroalkane chain amenable to nucleophilic substitution and a stable amide linkage to a substituted phenyl ring. This guide delves into the logical synthesis pathways, detailed experimental protocols, robust analytical characterization methods, and critical safety considerations. The insights presented are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

3-Chloro-n-(3,4-dimethylphenyl)propanamide is a secondary amide characterized by a 3-chloropropanoyl group attached to the nitrogen of 3,4-dimethylaniline. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its constituent precursors and closely related analogues.

| Property | Value | Source/Basis |

| IUPAC Name | 3-Chloro-N-(3,4-dimethylphenyl)propanamide | - |

| CAS Number | 5446-25-3 | - |

| Molecular Formula | C₁₁H₁₄ClNO | Calculated |

| Molecular Weight | 211.69 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 49-51 °C (for 3,4-dimethylaniline) | The melting point of the final product is expected to be higher than its amine precursor due to increased molecular weight and potential for hydrogen bonding. |

| Boiling Point | > 228 °C (for 3,4-dimethylaniline) | Expected to be significantly higher than the precursor due to increased mass and polarity. |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMF); limited solubility in water. | Based on analogue solubility[1]. |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide involves the nucleophilic acyl substitution between 3,4-dimethylaniline and 3-chloropropionyl chloride. This method is favored for its high efficiency and straightforward execution.

Primary Synthetic Pathway: Acylation of 3,4-Dimethylaniline

The core of this synthesis is the formation of an amide bond. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Equipment:

-

3,4-Dimethylaniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride. TEA serves as an acid scavenger.[1]

-

-

Controlling Exothermicity: Cool the solution to 0-5 °C using an ice bath.

-

Causality: The acylation reaction is exothermic. Cooling prevents side reactions and ensures controlled formation of the amide.

-

-

Reagent Addition: Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes with vigorous stirring.

-

Causality: Slow, dropwise addition maintains temperature control and prevents localized overheating. A slight excess of the acid chloride ensures the complete consumption of the starting amine.

-

-

Reaction Monitoring (Self-Validation): After addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 3,4-dimethylaniline spot.

-

Workup and Quenching: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes unreacted TEA and any remaining starting amine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures unambiguous structural verification.

Caption: Standard workflow for post-synthesis analysis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the singlet for the amide N-H proton, two triplets corresponding to the -CH₂-CH₂-Cl system, and two singlets for the two methyl groups on the aromatic ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon environments, including the carbonyl carbon (~170 ppm), aromatic carbons, the two carbons of the propyl chain, and the two methyl group carbons.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z 211. A characteristic isotopic peak (M+2) at m/z 213, with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining the purity of the final compound. Using a suitable reversed-phase column and mobile phase, a single sharp peak should be observed, and the purity can be quantified as >98% for most research applications.[2]

Potential Applications in Research and Development

The primary value of 3-Chloro-n-(3,4-dimethylphenyl)propanamide lies in its role as a versatile synthetic intermediate.

-

Medicinal Chemistry: The terminal chlorine atom is an excellent leaving group, making it a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles (amines, thiols, azides, etc.) to create a library of derivatives. This strategy is commonly employed in drug discovery to explore structure-activity relationships (SAR). The core N-aryl propanamide scaffold is found in various biologically active molecules.[1][3][4]

-

Agrochemicals: Similar N-aryl amide structures are prevalent in herbicides and fungicides. This compound could serve as a precursor for novel agrochemical agents.

-

Materials Science: The amide functionality provides rigidity and hydrogen bonding capabilities, while the reactive chloro group allows for grafting onto polymer backbones or surfaces to create functionalized materials.[1]

Safety and Handling

| Hazard Category | GHS Classification (Predicted) | Precautionary Measures |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| Skin/Eye Irritation | Warning: May cause skin and serious eye irritation. | P280: Wear protective gloves/eye protection.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes.[6][7] |

| Handling | - | Use in a well-ventilated fume hood. Avoid breathing dust.[8] |

| Storage | - | Store in a tightly sealed container in a cool, dry place. |

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory when handling this compound.

References

- EvitaChem. 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).

- Chemsrc. 3,4-Dimethylaniline | CAS#:95-64-7.

- PubChem. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378.

- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

- CymitQuimica. Safety data sheet - (RS)-2-Chloro-N-(2-methylphenyl)propanamide.

- ChemScene. Safety Data Sheet - 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

- Fisher Scientific. SAFETY DATA SHEET - p-Chloro-m-xylenol.

- U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water.

- ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. epa.gov [epa.gov]

- 3. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Solubility of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in a range of organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document furnishes researchers, scientists, and formulation experts with both theoretical constructs and actionable experimental protocols. The guide opens with a detailed physicochemical characterization of the target molecule, transitions to predictive solubility modeling using Hansen Solubility Parameters (HSP), and culminates in a rigorous, step-by-step methodology for empirical solubility determination via the shake-flask method, coupled with quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

Physicochemical Characterization of 3-Chloro-n-(3,4-dimethylphenyl)propanamide

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility behavior. The principle of "like dissolves like" is governed by the interplay of molecular forces between the solute and the solvent.[1]

Molecular Structure:

The chemical structure of 3-Chloro-n-(3,4-dimethylphenyl)propanamide is paramount to its solubility profile.

-

Amide Group: The presence of a secondary amide group (-C(=O)NH-) allows for both hydrogen bond donation (from the N-H group) and acceptance (at the carbonyl oxygen).[2] This imparts a degree of polarity to the molecule.

-

Aromatic Ring: The 3,4-dimethylphenyl group is a nonpolar, hydrophobic moiety. The electron-donating nature of the two methyl groups slightly increases the electron density of the aromatic ring.

-

Chlorinated Alkyl Chain: The 3-chloropropane tail introduces a polar C-Cl bond and adds to the molecule's overall size and nonpolar surface area.

Physicochemical Properties:

Based on its structure, the following properties for 3-Chloro-n-(3,4-dimethylphenyl)propanamide (CAS No: 5446-25-3) can be determined:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General observation for similar amides |

| Hydrogen Bond Donor Count | 1 | Calculated from structure |

| Hydrogen Bond Acceptor Count | 1 | Calculated from structure |

The molecule possesses a balance of polar (amide, chloro group) and nonpolar (dimethylphenyl, alkyl chain) features. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model offers a powerful quantitative framework.[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The fundamental principle is that substances with similar HSP values are likely to be miscible.[4] The distance (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 3-Chloro-n-(3,4-dimethylphenyl)propanamide

In the absence of experimental data, HSP values can be estimated using group contribution methods, where the contributions of the individual functional groups of the molecule are summed.[5][6]

Functional Group Breakdown:

| Group | Contribution |

| -CH₃ (2) | Aromatic methyl groups |

| >C- (aromatic, 2) | Substituted aromatic carbons |

| >CH (aromatic, 2) | Aromatic C-H |

| -NH- | Secondary amide |

| -C=O | Carbonyl |

| -CH₂- (2) | Methylene groups |

| -Cl | Chloro group |

By applying established group contribution values from literature and specialized software, the estimated HSP for 3-Chloro-n-(3,4-dimethylphenyl)propanamide are presented below.

Estimated HSP for 3-Chloro-n-(3,4-dimethylphenyl)propanamide:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δd (Dispersion) | 19.5 |

| δp (Polar) | 6.8 |

| δh (Hydrogen Bonding) | 5.2 |

Hansen Solubility Parameters for Common Organic Solvents

The following table provides the HSP values for a range of organic solvents, which can be used to calculate the Ra and predict the solubility of 3-Chloro-n-(3,4-dimethylphenyl)propanamide.[7][8][9]

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| Nonpolar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

Interpretation: By calculating the Ra between 3-Chloro-n-(3,4-dimethylphenyl)propanamide and each solvent, a ranked list of potential solvents can be generated. Solvents with lower Ra values are predicted to be better solvents. For instance, based on the estimated HSP, solvents like dichloromethane, acetone, and ethyl acetate are expected to be good candidates for solubilizing the target compound.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models provide valuable guidance, empirical determination of solubility is essential for definitive data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10]

Rationale and Self-Validation

The core principle of the shake-flask method is to create a saturated solution of the solute in the solvent at a constant temperature. By ensuring an excess of the solid solute is present, the system is allowed to reach thermodynamic equilibrium. The concentration of the dissolved solute in the liquid phase is then measured. The protocol is self-validating by analyzing samples at multiple time points; equilibrium is confirmed when the measured concentration remains constant over time.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh an amount of 3-Chloro-n-(3,4-dimethylphenyl)propanamide that is in clear excess of its expected solubility into a series of glass vials. A starting point could be 20-50 mg.

-

Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Include a magnetic stir bar in each vial if using a stirring plate for agitation.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a multi-position stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed that ensures the solid particles remain suspended.

-

Allow the samples to equilibrate for a predetermined set of time points (e.g., 24, 48, and 72 hours). This is crucial to ensure that thermodynamic equilibrium has been reached.

-

-

Sampling and Phase Separation:

-

After each time point, remove the vials from the agitator and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in the diluted sample using a validated analytical method, such as HPLC-UV/Vis.

-

-

Data Interpretation:

-

Calculate the solubility at each time point, accounting for the dilution factor.

-

Equilibrium is considered to be reached when the calculated solubility values from at least two consecutive time points are within an acceptable margin of error (e.g., ± 5%).

-

The final, constant value is reported as the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Quantitative Analysis of Solute Concentration

Accurate quantification of the dissolved solute is paramount for reliable solubility data. HPLC with UV-Vis detection is a standard and robust method for this purpose.[11][12]

HPLC Method Development

A suitable HPLC method must be developed to separate the analyte of interest from any potential impurities and to provide a linear response over a range of concentrations.

Typical HPLC Parameters for an Amide Compound:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | A C18 column provides good retention for moderately nonpolar compounds like the target molecule. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | A mixture of a polar and a nonpolar solvent allows for the tuning of the retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for good peak shape and sensitivity. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at λmax | The wavelength of maximum absorbance provides the highest sensitivity. |

The synthesis of similar compounds often involves nucleophilic acyl substitution, for example, between an aniline derivative and an acyl chloride.[13] Potential impurities could include unreacted starting materials. The HPLC method should be able to resolve the main compound peak from these potential impurities.

UV-Vis Detection

The aromatic 3,4-dimethylphenyl group in the molecule will exhibit strong UV absorbance, making UV-Vis detection highly suitable.[14]

-

Determination of λmax: A full UV-Vis scan of a dilute solution of 3-Chloro-n-(3,4-dimethylphenyl)propanamide should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification to ensure the highest sensitivity.[15]

-

Calibration Curve: A calibration curve must be prepared by analyzing a series of standard solutions of known concentrations. The peak area from the HPLC chromatogram is plotted against the concentration. A linear regression of this data will provide an equation (y = mx + c) that can be used to calculate the concentration of the unknown samples.[16]

Data Analysis and Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (C_hplc × DF) / 1000

Where:

-

C_hplc is the concentration of the diluted sample in µg/mL, as determined from the HPLC calibration curve.

-

DF is the dilution factor.

Conclusion

This guide has provided a multi-faceted approach to understanding and determining the solubility of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in organic solvents. By integrating physicochemical analysis, theoretical prediction using Hansen Solubility Parameters, and a rigorous experimental protocol based on the shake-flask method, researchers can confidently generate reliable solubility data. The detailed methodologies for sample preparation, equilibration, and quantitative analysis via HPLC-UV/Vis are designed to ensure scientific integrity and reproducibility. The application of these principles will empower scientists in the fields of drug development and chemical synthesis to make informed decisions regarding solvent selection, formulation design, and process optimization.

References

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. Retrieved from [Link]

-

ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2014). Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. Retrieved from [Link]

-

Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

EPA NEIPS. (1993). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

ResearchGate. (2021). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[17] and.... Retrieved from [Link]

-

MDPI. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

MSU Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]

-

ACS Publications. (2026). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]

Sources

- 1. saltise.ca [saltise.ca]

- 2. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. technologynetworks.com [technologynetworks.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Ascendant Scaffold: Unlocking the Therapeutic Potential of Substituted Propanamides

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The propanamide scaffold, a seemingly simple chemical framework, has emerged as a remarkably versatile and privileged structure in modern medicinal chemistry. Its inherent structural features—a three-carbon chain with a terminal amide group—provide an ideal backbone for functionalization, enabling the precise spatial orientation of pharmacophoric elements to engage a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of substituted propanamides. We will delve into their established roles as anticonvulsant and anti-inflammatory agents and explore their growing potential in oncology, infectious diseases, and neurodegenerative disorders. By examining structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols used for their evaluation, this document serves as a comprehensive resource for professionals dedicated to the discovery and development of novel therapeutics.

The Propanamide Core: A Privileged Scaffold in Drug Design

The utility of the propanamide core lies in its conformational flexibility and its capacity to participate in key molecular interactions, particularly hydrogen bonding via the amide moiety. This allows propanamide derivatives to act as ligands for a wide range of receptors and enzymes. The general structure, often represented as R¹-C(O)N(R²)R³, allows for extensive chemical modification at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is a primary reason why propanamide derivatives have found success across numerous therapeutic areas.

A logical starting point for any drug discovery campaign involving this scaffold is a systematic workflow that integrates synthesis with robust biological evaluation. This iterative process is fundamental to identifying lead compounds with promising therapeutic profiles.

Caption: Key Structure-Activity Relationship (SAR) points for anticonvulsant propanamides.

Mechanism of Action

Many anticonvulsants work by modulating ion channels to reduce excessive neuronal firing. [1]A classic example within the broader amide class is Procainamide, which functions as a Class 1A antiarrhythmic agent by blocking voltage-gated sodium channels in cardiac cells. [2][3]This mechanism is highly relevant to anticonvulsant activity, as sodium channel blockade in neurons stabilizes the neuronal membrane and prevents the rapid, repetitive firing characteristic of seizures. [1]By blocking the rapid influx of sodium ions, these compounds decrease the rate of depolarization and prolong the neuronal action potential, thus suppressing seizure propagation. [2][4]

Quantitative Efficacy Data

The efficacy of novel anticonvulsants is typically quantified by their ED₅₀ (median effective dose) in standardized animal models. Lower ED₅₀ values indicate higher potency.

| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |

| ((benzyloxy)benzyl)propanamides | MES Test (mouse, i.p.) | 45.2 - 48.0 | [5][6] |

| 3-(phenylamino)propanamides | MES Test (mouse, i.p.) | Varies by substitution | [7] |

| N-phenylpropanamides | MES Test (mouse, i.p.) | Varies by substitution | [8] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Causality: This test is chosen because it reliably induces a highly reproducible, stereotyped seizure pattern (tonic hindlimb extension), and its suppression is predictive of clinical efficacy for major seizure types. The electrical stimulus overwhelms endogenous seizure-suppressing mechanisms, providing a robust challenge for a potential anticonvulsant.

Methodology:

-

Animal Model: Adult male ICR mice or Sprague-Dawley rats are commonly used. [7][9]Animals are acclimatized for at least one week before testing.

-

Compound Administration: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Time to Peak Effect: A preliminary study is conducted to determine the time at which the compound is expected to have its maximum effect.

-

Stimulation: At the predetermined time post-dosing, a corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Endpoint Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds. The absence of this response is recorded as protection.

-

Data Analysis: The ED₅₀, the dose required to protect 50% of the animals from the seizure endpoint, is calculated using probit analysis. [7]

Anti-inflammatory and Analgesic Activities

Chronic inflammation is linked to a host of diseases, and pain management remains a critical therapeutic challenge. [10]Substituted propanamides have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, often by acting as prodrugs or by directly inhibiting key inflammatory mediators. [11][12]

Mechanism of Action: COX Inhibition

The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. [11]Some propanamide derivatives have been designed as conjugates with sulfonamides, which can increase selectivity for COX-2 over COX-1. [13]Inhibiting COX-2 leads to the desired anti-inflammatory and analgesic effects, while avoiding COX-1 inhibition can reduce the risk of gastrointestinal side effects commonly associated with traditional NSAIDs. [10]

Quantitative Efficacy Data

The anti-inflammatory potential is often measured by the percentage of edema inhibition in the carrageenan-induced paw edema model. Analgesic activity can be assessed via the acetic acid-induced writhing test.

| Compound Class | Assay | Efficacy | Reference |

| Benzothiazole Propanamides | Carrageenan Paw Edema (% inhibition at 3h) | 78 - 80% | [10] |

| Benzothiazole Propanamides | Acetic Acid Writhing (ED₅₀ µM/kg) | 69 - 96 | [10] |

| Mutual Amide Prodrugs of Ibuprofen | Acetic Acid Writhing | More active than parent drug | [11] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and highly reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins. Inhibition of this later phase is indicative of COX inhibition, making it a perfect model for testing NSAID-like compounds. [10][11] Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used. [9]Animals are fasted overnight with free access to water.

-

Compound Administration: Test compounds and a reference drug (e.g., Indomethacin, Diclofenac) are administered orally or i.p. one hour before the carrageenan injection. [10]3. Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately before the injection and at regular intervals afterward (e.g., 1, 2, and 3 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Propanamide derivatives have shown promise in this area, with various substitutions leading to compounds with potent antibacterial and antifungal properties. [14][15]

Key Derivatives and Potential Mechanisms

Amide derivatives containing cyclopropane and other heterocyclic moieties have been synthesized and evaluated against a panel of bacteria and fungi. [14]Some compounds have demonstrated excellent activity against Candida albicans, a common fungal pathogen. [14]The proposed mechanism for some antifungal propanamides involves the inhibition of crucial fungal enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis and fungal cell membrane integrity. [14]Other derivatives, particularly those conjugated with sulfonamides, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [16]

Quantitative Efficacy Data

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Cyclopropane Amides | Candida albicans | 16 | [14] |

| Sulfonamide-derived Chromones | Escherichia coli | 6.72 | [17] |

| Sulfonamide-derived Chromones | Staphylococcus aureus | Varies by substitution | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method in microbiology to determine the in vitro susceptibility of microorganisms to antimicrobial agents.

Causality: This method is chosen for its efficiency and quantitative results. By exposing a standardized inoculum of bacteria or fungi to a serial dilution of the test compound, one can precisely determine the minimum concentration required to inhibit growth. This provides a robust measure of the compound's potency.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum, no compound) and negative (broth only) control wells are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Emerging Frontiers: Oncology and Beyond

The versatility of the propanamide scaffold continues to open new avenues for therapeutic intervention.

-

Oncology: Propanamide derivatives have been designed as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer. [18]These molecules function by binding to and promoting the degradation of the androgen receptor, a key driver of prostate cancer growth. Other derivatives have been investigated as antitumor DNA intercalators. [19]* Neurodegenerative Diseases: Some phenylpyridazine-containing propanamides have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [20]* Metabolic Disorders: Biheterocyclic propanamides have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting their potential as antidiabetic agents. [20][21]

Conclusion

Substituted propanamides represent a dynamic and highly fruitful area of drug discovery. Their structural simplicity, synthetic accessibility, and ability to engage with a wide spectrum of biological targets underscore their status as a privileged scaffold. From established applications in neurology and inflammation to emerging roles in oncology and infectious disease, the propanamide core continues to provide a robust foundation for the development of novel, effective, and safer therapeutics. The continued exploration of new substitution patterns, guided by mechanistic insights and robust preclinical evaluation, will undoubtedly lead to the next generation of propanamide-based medicines.

References

-

Daka, A., Guttilla, I. K., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC - NIH. [Link]

-

Sharma, D., & Narasimhan, B. (2013). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences. [Link]

-

Abdullahi, M., et al. (2017). Quantitative structure activity relationship studies on some N-benzylacetamide and 3- (phenylamino)propanamide derivatives with anticonvulsant. Journal of Chemical Society of Nigeria. [Link]

-

Kamiński, K., et al. (2019). Anticonvulsant activity of selected compounds administrated orally in rats (MES screen). Molecules. [Link]

-

Caccia, C., et al. (2000). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. PubMed. [Link]

-

Sagan, J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

-

Sagan, J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed. [Link]

-

Ibrahim, T. S., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - NIH. [Link]

-

Wang, F. D., et al. (2005). Synthesis and biological evaluation of novel isopropanolamine derivatives as non-peptide human immunodeficiency virus protease inhibitors. PubMed. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis and anticonvulsant activity of some alkanamide derivatives. PubMed. [Link]

-

Sagan, J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Procainamide Hydrochloride?. Patsnap Synapse. [Link]

-

Wikipedia. Procainamide. Wikipedia. [Link]

-

Stiell, I. G., et al. (2023). Procainamide. StatPearls - NCBI Bookshelf. [Link]

-

Ahmed, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. [Link]

-

Adams, D. J., et al. (1990). Evaluation of arylmethylaminopropanediols by a novel in vitro pharmacodynamic assay: correlation with antitumor activity in vivo. PubMed. [Link]

-

Lages, G. P., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. PubMed. [Link]

-

Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

-

Abdel-Aziz, A. A., et al. (2011). Anti-inflammatory and analgesic amides: new developments. PubMed. [Link]

-

Arshad, F., et al. (2013). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. PubMed. [Link]

-

Propanc Biopharma. (2024). Propanc Biopharma advances novel cancer treatment into clinical trials. YouTube. [Link]

-

ACLS Certification Institute. (2023). Procainamide - (ACLS) Crash Cart Pharmacology. YouTube. [Link]

-

Dr. G Bhanu Prakash. (2020). Antiarrhythmic Drugs - Class 1A agents (Procainamide). YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Antibacterial and antifungal activities of Ni (II)-potassium propan-1,3-Diol Di Xanthate. Journal of Chemical and Pharmaceutical Research. [Link]

-

RSC Publishing. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

-

Rangisetty, J. B., et al. (2015). Structure activity relationships of novel antiepileptic drugs. PubMed. [Link]

-

ModernaTX, Inc. (2021). A Clinical Trial of a Propionic Acidemia (PA) Treatment for Children and Adults. ModernaTX, Inc.. [Link]

-

Pharm D GURU. (2023). ANALGESIC AND ANTI-INFLAMMATORY AGENTS. PHARMD GURU. [Link]

-

Axxam SpA. In Vitro Assays | Biochemical Assays. Axxam SpA. [Link]

-

Othman, R. A., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

-

Wróblewska, J., et al. (2021). Selected Fungal Natural Products with Antimicrobial Properties. PMC - PubMed Central. [Link]

-

David Discovers Drug Discovery. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

The Jackson Laboratory. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. YouTube. [Link]

-

Li, W., et al. (2022). Antibacterial and Antifungal Properties of a Novel Antimicrobial Peptide GK-19 and Its Application in Skin and Soft Tissue Infections Induced by MRSA or Candida albicans. PubMed Central. [Link]

-

Ghosh, D., et al. (2022). Role of animal models in biomedical research: a review. PMC - NIH. [Link]

-

ClinicalTrials.gov. (2021). Open-Label Study of mRNA-3927 in Participants With Propionic Acidemia. ClinicalTrials.gov. [Link]

-

ResearchGate. (2022). Which animal model is better suited for hypercholesterolemia and probiotic studies?. ResearchGate. [Link]

-

Al-Azzam, S., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

-

Molecules. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Latham & Watkins LLP. (2025). FDA and NIH Announce Initiatives to Reduce Animal Testing and Encourage Alternative Methodologies. Latham & Watkins LLP. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2009). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

-

Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Semantic Scholar. [Link]

-

Propionic Acidemia Foundation. Clinical Trials. Propionic Acidemia Foundation. [Link]

-

Onwudiwe, D. C., et al. (2019). Evaluation of Biological Activity of Some New Benzenesulphonamide Derivatives. Molecules. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 3. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Procainamide - Wikipedia [en.wikipedia.org]

- 5. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models [mdpi.com]

- 6. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. woarjournals.org [woarjournals.org]

- 8. Synthesis and anticonvulsant activity of some alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmdguru.com [pharmdguru.com]

- 13. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial and Antifungal Properties of a Novel Antimicrobial Peptide GK-19 and Its Application in Skin and Soft Tissue Infections Induced by MRSA or Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of arylmethylaminopropanediols by a novel in vitro pharmacodynamic assay: correlation with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance and Synthesis of N-Aryl Propanamides

An In-depth Technical Guide to the Synthesis of N-Aryl Propanamides

The N-aryl propanamide scaffold is a cornerstone in modern chemistry, appearing as a critical structural motif in a vast array of biologically active molecules, pharmaceuticals, and advanced materials.[1][2] From analgesic and anti-inflammatory agents to complex polymers, the robust amide linkage and the specific properties imparted by the N-aryl and propyl groups make this class of compounds a frequent target in organic synthesis.[1] The formation of the C(acyl)-N bond is one of the most performed reactions in organic chemistry; however, creating this bond, particularly with the less nucleophilic aromatic amines, presents unique challenges.[3][4]